

AR-M 1000390: A Technical Guide to its Delta-Opioid Receptor Selectivity

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the delta-opioid receptor (DOR) selectivity and pharmacology of **AR-M 1000390**. The information is compiled from publicly available scientific literature and is intended for research and drug development professionals.

Introduction

AR-M 1000390, chemically known as N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, is a potent and exceptionally selective non-peptidic agonist for the delta-opioid receptor. It is a derivative of the well-characterized DOR agonist, SNC-80. This guide details the quantitative pharmacology, experimental methodologies used for its characterization, and the underlying signaling pathways associated with its mechanism of action.

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of **AR-M 1000390** for the human delta-opioid receptor, as well as its selectivity over the mu- and kappa-opioid receptors.

Table 1: Opioid Receptor Binding Affinity of AR-M 1000390



Receptor Subtype	Binding Affinity (IC50, nM)
Delta (δ)	0.87 ± 0.23
Mu (μ)	3800 ± 172
Карра (к)	7470 ± 606

Data obtained from competitive radioligand binding assays.

Table 2: Functional Potency and Selectivity of AR-M 1000390

Parameter	Value
Delta-Opioid Receptor Agonist Potency (EC50, nM)	7.2 ± 0.9
Mu/Delta Selectivity Ratio	~4370-fold
Kappa/Delta Selectivity Ratio	~8590-fold

Functional potency was determined by the inhibition of forskolin-stimulated cAMP accumulation.

Experimental Protocols

The following sections detail the methodologies employed in the pharmacological characterization of **AR-M 1000390**.

Radioligand Binding Assays

These assays were conducted to determine the binding affinity of **AR-M 1000390** for the delta-, mu-, and kappa-opioid receptors.

Cell Lines and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably
expressing the recombinant human delta-, mu-, or kappa-opioid receptor were used. Cell
membranes were prepared by homogenization in a cold lysis buffer (e.g., 50 mM Tris-HCl,
pH 7.4) followed by centrifugation to pellet the membranes. The final membrane pellet was
resuspended in the binding buffer.



- Radioligand: For delta-opioid receptor binding, a selective radioligand such as
 [3H]naltrindole was utilized. For mu- and kappa-opioid receptors, appropriate selective
 radioligands were used.
- Assay Procedure: The competitive binding assay was performed in a 96-well plate format. A
 fixed concentration of the radioligand was incubated with varying concentrations of the
 unlabeled test compound (AR-M 1000390).
 - Incubation: The reaction mixture, containing the cell membranes, radioligand, and AR-M 1000390, was incubated at room temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 60-90 minutes).
 - Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters trap the cell membranes with the bound radioligand.
 - Washing: The filters were washed multiple times with ice-cold wash buffer (e.g., 50 mM
 Tris-HCl, pH 7.4) to remove unbound radioligand.
 - Detection: The radioactivity retained on the filters was quantified using a scintillation counter.
- Data Analysis: The concentration of AR-M 1000390 that inhibits 50% of the specific binding
 of the radioligand (IC50) was determined by non-linear regression analysis of the
 competition curves.

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation

This assay was used to determine the functional potency of **AR-M 1000390** as a delta-opioid receptor agonist.

- Cell Line: SK-N-BE human neuroblastoma cells, which endogenously express the deltaopioid receptor, were utilized.
- Assay Principle: The delta-opioid receptor is a G-protein coupled receptor (GPCR) that couples to the inhibitory G-protein, Gαi/o. Activation of the receptor by an agonist like AR-M



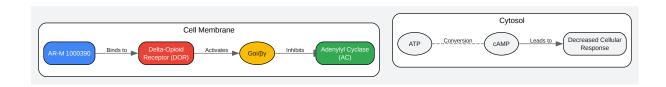
1000390 leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP). Forskolin is a direct activator of adenylyl cyclase and is used to stimulate cAMP production to a measurable level. The potency of an agonist is determined by its ability to inhibit this forskolin-stimulated cAMP accumulation.

Assay Procedure:

- Cell Plating: SK-N-BE cells were seeded in multi-well plates and allowed to adhere.
- Stimulation: Cells were pre-incubated with varying concentrations of AR-M 1000390.
 Subsequently, a fixed concentration of forskolin (e.g., 10 μM) was added to stimulate cAMP production.
- Cell Lysis: After a defined incubation period, the cells were lysed to release the intracellular cAMP.
- cAMP Detection: The concentration of cAMP in the cell lysates was measured using a commercially available assay kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
- Data Analysis: The concentration of AR-M 1000390 that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation (EC50) was determined by analyzing the dose-response curves using non-linear regression.

Signaling Pathway and Experimental Workflow Diagrams

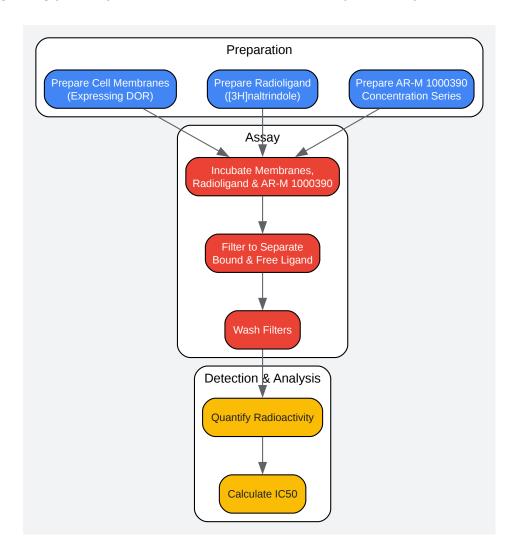
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.





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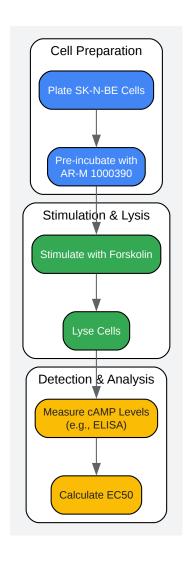
Caption: Signaling pathway of AR-M 1000390 at the delta-opioid receptor.



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Caption: Experimental workflow for the radioligand binding assay.





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